Oosporein

Vue d'ensemble

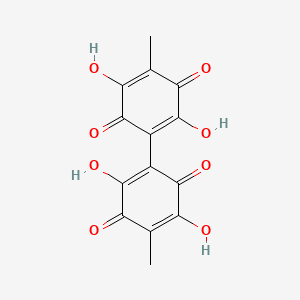

Description

L'oosporein est une dibenzoquinone toxique de couleur bronze avec la formule moléculaire C14H10O8 . Il a été extrait pour la première fois de diverses moisissures et a été trouvé pour posséder des propriétés antibiotiques, antivirales, cytotoxiques, antifongiques et insecticides . L'this compound est produit par plusieurs champignons, notamment Beauveria bassiana , Chaetomium cupreum et Cochliobolus kusanoi .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'oosporein peut être synthétisé par fermentation de champignons tels que Beauveria bassiana et Chaetomium cupreum . La biosynthèse implique une voie de la synthétase de polykétide (PKS) . Le processus de fermentation nécessite généralement des conditions de culture douces, une préparation simple du milieu de culture et des temps de fermentation courts .

Méthodes de production industrielle : La production industrielle de l'this compound implique l'utilisation de souches fongiques comme Cordyceps cardinalis . La culture de fermentation de Cordyceps cardinalis est utilisée pour produire de l'this compound, qui est ensuite extrait en utilisant moins de solvants organiques, ce qui se traduit par un rendement élevé du produit .

Analyse Des Réactions Chimiques

Types de réactions : L'oosporein subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courants :

Oxydation : L'this compound peut être oxydé en milieu alcalin ou en présence de facteurs de transcription spécifiques.

Réduction : Les réactions de réduction de l'this compound n'ont pas été largement documentées.

Substitution : Les réactions de substitution impliquant l'this compound se produisent généralement dans des conditions de pH spécifiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound qui conservent sa structure dibenzoquinone de base .

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Industrie : L'this compound est exploré pour son potentiel comme agent de lutte biologique en agriculture en raison de ses propriétés insecticides

5. Mécanisme d'action

L'this compound exerce ses effets par divers mécanismes :

Antibiotique et antiviral : Il inhibe la croissance bactérienne et virale en interférant avec leurs processus métaboliques.

Cytotoxique : L'this compound induit la cytotoxicité en générant un stress oxydatif et en perturbant les fonctions cellulaires.

Insecticide : Il favorise l'infection chez les insectes en réduisant le nombre d'hémocytes et en modifiant le système immunitaire humoral.

Applications De Recherche Scientifique

Antimicrobial Activity

Oosporein exhibits notable antimicrobial properties , which allow it to inhibit the growth of various pathogens. Research indicates that this compound acts as an antimicrobial compound that limits microbial competition on hosts killed by B. bassiana, thereby maximizing nutrient utilization by the fungus .

Table 1: Antimicrobial Efficacy of this compound

Insecticidal Properties

This compound is also recognized for its insecticidal activity . It plays a crucial role in the virulence of B. bassiana against insects by evading host immunity, facilitating fungal multiplication within the insect host . The compound's ability to disrupt mitochondrial function in insect cells contributes to its toxic effects.

Case Study: Insecticidal Effects on Spodoptera litura

In a controlled study, this compound was applied to larvae of Spodoptera litura. Results showed a significant mortality rate of over 70% within 48 hours of exposure, highlighting its potential as a biological insecticide .

Phytotoxicity

This compound's phytotoxic effects have been documented, suggesting its utility in controlling plant pathogens. It demonstrates inhibitory effects on various phytopathogens, making it a candidate for agricultural applications.

Table 2: Phytotoxic Effects of this compound

| Plant Pathogen | Effect Observed | Reference |

|---|---|---|

| Fusarium oxysporum | Growth inhibition | |

| Rhizoctonia solani | Reduced spore germination |

Therapeutic Potential

Recent studies have begun to explore the therapeutic potential of this compound in mammalian systems. Research indicates that this compound can induce apoptosis in cancer cells through oxidative stress mechanisms and modulation of gene expression related to apoptosis and oxidative stress response .

Mécanisme D'action

Oosporein exerts its effects through various mechanisms:

Antibiotic and Antiviral: It inhibits bacterial and viral growth by interfering with their metabolic processes.

Cytotoxic: this compound induces cytotoxicity by generating oxidative stress and disrupting cellular functions.

Insecticidal: It promotes infection in insects by reducing haemocyte numbers and altering the humoral immune system.

Comparaison Avec Des Composés Similaires

L'oosporein est comparé à d'autres composés similaires tels que :

Destruxines : Produites par Metarhizium spp. , les destruxines sont des hexadepsipeptides cycliques ayant des propriétés insecticides.

Beauvericine : Un autre métabolite secondaire de Beauveria bassiana , la beauvericine a des propriétés antibiotiques et cytotoxiques.

Chaetoglobosines : Produites par Chaetomium spp. , les chaetoglobosines sont des cytochalasines ayant des activités antifongiques et cytotoxiques.

L'this compound est unique en raison de sa structure de dibenzoquinone et de son large spectre d'activités biologiques, y compris son rôle de sidérophore et son mécanisme d'induction de rétroaction .

Activité Biologique

Oosporein is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana, notable for its antimicrobial properties and potential insecticidal activity. This article explores the biological activity of this compound, including its mechanisms of action, effects on various organisms, and implications for pest control and medicine.

Overview of this compound

This compound is classified as a bibenzoquinone compound that plays a critical role in the lifecycle of B. bassiana. It is primarily involved in the fungus's ability to compete with microbial flora on insect cadavers, thereby enhancing nutrient absorption and facilitating sporulation. The compound's production is regulated by specific transcription factors, notably BbSmr1 and OpS3, which control the expression of the this compound biosynthetic gene cluster (OpS) .

Antimicrobial Properties

This compound exhibits strong antimicrobial activity against bacteria associated with insect cadavers. Research indicates that its production significantly reduces bacterial counts post-host death, allowing B. bassiana to thrive . The mechanism involves:

- Inhibition of Bacterial Growth : this compound limits microbial competition by inhibiting bacterial proliferation on cadavers, which is crucial for the fungus's nutrient acquisition .

- Late-Stage Production : this compound is produced predominantly after host death (24-48 hours post-mortem), indicating its role as a late-stage antimicrobial agent .

Toxicity Studies

This compound has been studied for its cytotoxic effects on mammalian cells and other organisms. Key findings include:

- Reactive Oxygen Species (ROS) Generation : this compound treatment leads to increased ROS levels in treated cells, contributing to oxidative stress and potential cell damage .

- Histopathological Effects : In studies involving Balb/C mice, this compound exposure resulted in significant damage to kidney and spleen tissues, correlating with dosage levels .

- Genotoxicity : The compound has been shown to induce DNA damage in various cell lines, with increased expression of apoptosis-related genes observed .

Insecticidal Activity

While this compound has demonstrated some insecticidal properties, its efficacy varies:

- Limited Mortality : Studies report that this compound can cause limited mortality (15-20%) in certain insect larvae at high concentrations . However, it is generally considered less toxic compared to other fungal metabolites.

Case Study 1: Antimicrobial Efficacy

A study examined the effect of this compound on bacterial populations in B. bassiana-infected insects. Results indicated a dramatic decrease (∼90%) in bacterial counts after host death, correlating with increased this compound production. This finding supports this compound's role as an antimicrobial agent that enhances fungal competitiveness post-infection .

Case Study 2: Cytotoxic Effects on Mammalian Cells

In vitro experiments using Madin-Darby canine kidney (MDCK) and RAW 264.7 macrophage cell lines revealed that this compound induces significant cytotoxicity characterized by mitochondrial membrane depolarization and elevated levels of malondialdehyde (a marker of lipid peroxidation) . The study utilized an MTT assay to quantify cell viability, demonstrating a clear dose-dependent relationship between this compound concentration and cytotoxic effects.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-(2,5-dihydroxy-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3,6-dihydroxy-5-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h15,17,20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMPJEGFPQTNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)O)C2=C(C(=O)C(=C(C2=O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963861 | |

| Record name | Oosporein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-54-7 | |

| Record name | Oosporein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oosporein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oosporein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oosporein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OOSPOREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708AUK232A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.